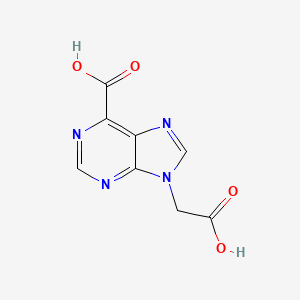
9-(carboxymethyl)-9H-purine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(carboxymethyl)-9H-purine-6-carboxylic acid is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(carboxymethyl)-9H-purine-6-carboxylic acid typically involves multi-step organic reactions. One common method is the alkylation of a purine derivative with a carboxymethylating agent, such as chloroacetic acid, under basic conditions. The reaction proceeds through nucleophilic substitution, where the purine nitrogen attacks the electrophilic carbon of the chloroacetic acid, forming the carboxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(carboxymethyl)-9H-purine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The purine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
9-(carboxymethyl)-9H-purine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions and functions.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 9-(carboxymethyl)-9H-purine-6-carboxylic acid involves its interaction with biological molecules, particularly nucleic acids. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with nucleotides, influencing the structure and function of DNA and RNA. These interactions can affect processes such as replication, transcription, and translation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
9-(carboxymethyl)-9H-purine-6-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which confer distinct chemical properties and potential applications compared to other purine derivatives. These functional groups enhance its reactivity and ability to form specific interactions with biological molecules.
Eigenschaften
Molekularformel |
C8H6N4O4 |
|---|---|
Molekulargewicht |
222.16 g/mol |
IUPAC-Name |
9-(carboxymethyl)purine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N4O4/c13-4(14)1-12-3-11-5-6(8(15)16)9-2-10-7(5)12/h2-3H,1H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
SNEJWUXQYYOGOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


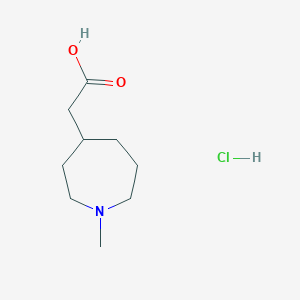
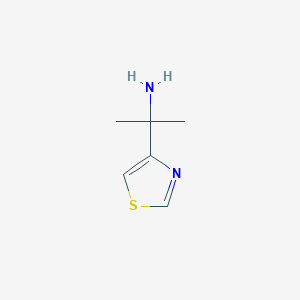
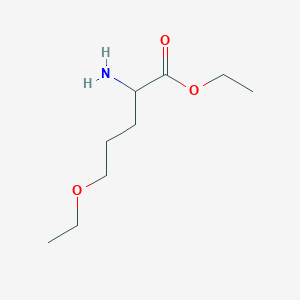





![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
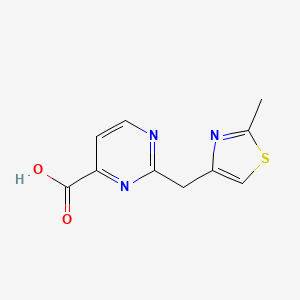
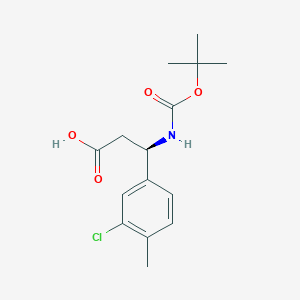

![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)
